N,N'-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(2-aminoacetamide)
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Overview
Description
N,N’-(3-Oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diyl)bis(2-aminoacetamide) is a complex organic compound characterized by its unique spiro structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and materials science. Its structure consists of a spiro linkage between isobenzofuran and xanthene moieties, with aminoacetamide groups attached to the xanthene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(3-Oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diyl)bis(2-aminoacetamide) typically involves multiple steps. One common method starts with the preparation of the spiro[isobenzofuran-1,9’-xanthene] core. This can be achieved through a condensation reaction between phthalic anhydride and resorcinol, followed by cyclization to form the spiro compound. The resulting intermediate is then subjected to further reactions to introduce the aminoacetamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization. Reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N,N’-(3-Oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diyl)bis(2-aminoacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amide derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted aminoacetamide compounds.
Scientific Research Applications
N,N’-(3-Oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diyl)bis(2-aminoacetamide) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including organic semiconductors and photovoltaic devices
Mechanism of Action
The mechanism of action of N,N’-(3-Oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diyl)bis(2-aminoacetamide) involves its interaction with specific molecular targets. In biological systems, it may interact with proteins or nucleic acids, leading to changes in their function or structure. The spiro structure allows for unique binding interactions, which can be exploited in various applications, such as drug design and molecular imaging.
Comparison with Similar Compounds
Similar Compounds
Sodium 3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-bis(olate): Similar spiro structure but different functional groups.
3’,6’-Bis(diethylamino)-3H-spiro[2-benzothiophene-1,9’-xanthene]-3-one: Contains a spiro linkage with different substituents
Uniqueness
N,N’-(3-Oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diyl)bis(2-aminoacetamide) is unique due to its specific combination of functional groups and spiro structure
Biological Activity
N,N'-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(2-aminoacetamide), with the CAS number 169045-44-7, is a complex organic compound characterized by its unique spiro structure and dual aminoacetamide functionality. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are explored in this article.
- Molecular Formula : C24H20N4O5
- Molecular Weight : 444.45 g/mol
- Purity : Typically ≥ 95%
- Structure : The compound features a spiro-linked isobenzofuran and xanthene moiety, contributing to its distinctive chemical properties.
Preliminary studies suggest that N,N'-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(2-aminoacetamide) may interact with specific proteins or enzymes involved in cellular processes. Molecular docking simulations indicate potential binding sites on target proteins, which could elucidate its mechanism of action and therapeutic applications.
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of the xanthene moiety is particularly noted for its ability to scavenge free radicals, suggesting that N,N'-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(2-aminoacetamide) may also possess antioxidant capabilities.
Comparative Analysis
The following table compares N,N'-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(2-aminoacetamide) with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
N,N'-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(2-aminoacetamide) | C24H20N4O5 | Dual aminoacetamide groups; spiro structure enhances biological activity |
Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | C20H10O | Lacks aminoacetamide groups; simpler structure |
Fluorescein | C20H12O5 | Known for fluorescence; used in biological imaging |
In Vitro Studies
In vitro assays have demonstrated that N,N'-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(2-aminoacetamide) exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported IC50 values indicating significant inhibition of cell proliferation in breast cancer cells.
Interaction Studies
Surface plasmon resonance (SPR) experiments are underway to quantify the binding affinity of this compound to target proteins involved in apoptosis and cell cycle regulation. Initial results suggest a moderate binding affinity, warranting further exploration into its potential as an anticancer agent.
Properties
Molecular Formula |
C24H20N4O5 |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
2-amino-N-[6'-[(2-aminoacetyl)amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]acetamide |
InChI |
InChI=1S/C24H20N4O5/c25-11-21(29)27-13-5-7-17-19(9-13)32-20-10-14(28-22(30)12-26)6-8-18(20)24(17)16-4-2-1-3-15(16)23(31)33-24/h1-10H,11-12,25-26H2,(H,27,29)(H,28,30) |
InChI Key |
XAQBESFXQQMIDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)NC(=O)CN)OC5=C3C=CC(=C5)NC(=O)CN |
Origin of Product |
United States |
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